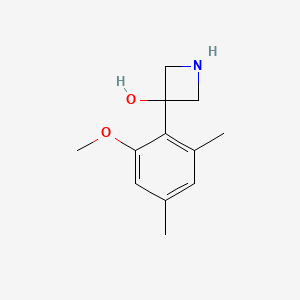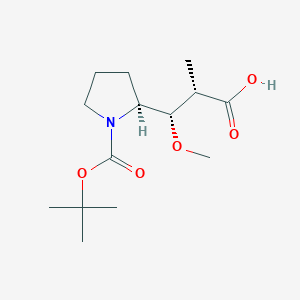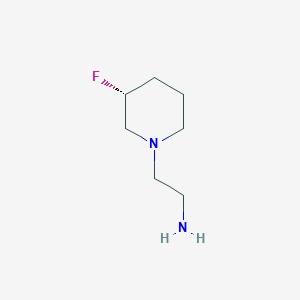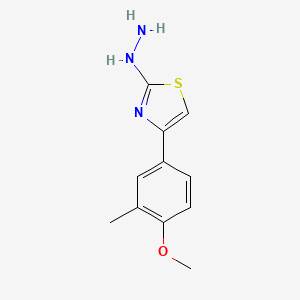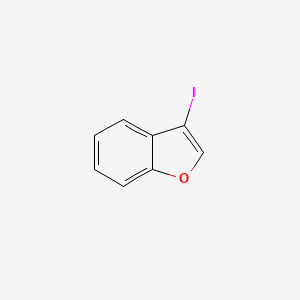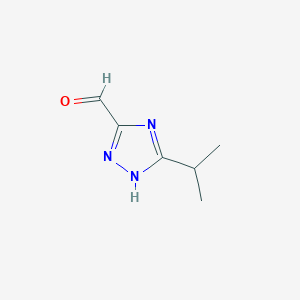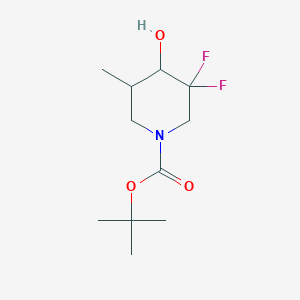
tert-butyl 3,3-Difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3,3-Difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H19F2NO3 and a molecular weight of 251.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, difluoro, hydroxy, and methyl groups. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of tert-butyl 3,3-Difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of Substituents: The tert-butyl, difluoro, hydroxy, and methyl groups are introduced through specific substitution reactions under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to carry out the synthesis in a controlled environment.
Automated Systems: Automated systems are employed to monitor and control reaction parameters such as temperature, pressure, and reaction time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
tert-butyl 3,3-Difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The difluoro and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may yield alcohols .
Scientific Research Applications
Chemistry:
In chemistry, tert-butyl 3,3-Difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology:
In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It serves as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors .
Medicine:
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs targeting specific biological pathways .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of tert-butyl 3,3-Difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups . The exact mechanism of action can vary based on the specific application and target molecule .
Comparison with Similar Compounds
- tert-butyl 3,3-Difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate
- This compound cis- and trans-mixture
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
Comparison:
This compound is unique due to its specific substitution pattern on the piperidine ring. Compared to other similar compounds, it offers distinct reactivity and properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H19F2NO3 |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO3/c1-7-5-14(6-11(12,13)8(7)15)9(16)17-10(2,3)4/h7-8,15H,5-6H2,1-4H3 |
InChI Key |
PCFMVNMTIGNEJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(C1O)(F)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


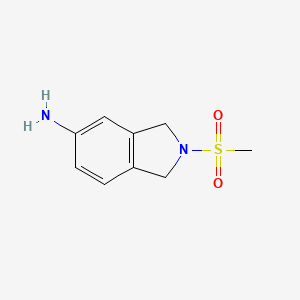
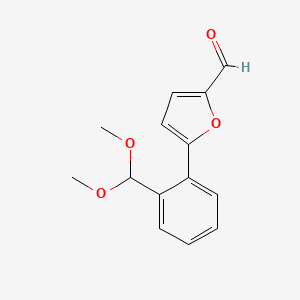
![8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol](/img/structure/B11763922.png)
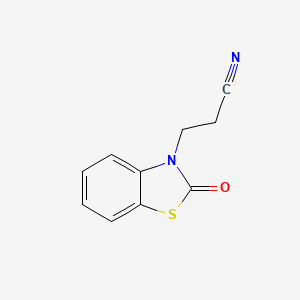
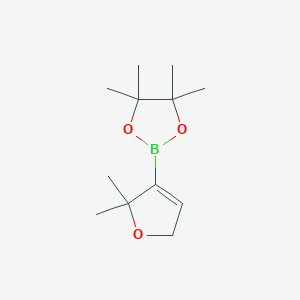

![4,5-Difluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B11763951.png)
![2-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763955.png)
